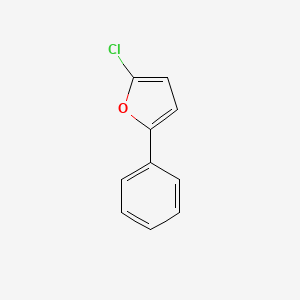

2-Chloro-5-phenylfuran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO |

|---|---|

Molecular Weight |

178.61 g/mol |

IUPAC Name |

2-chloro-5-phenylfuran |

InChI |

InChI=1S/C10H7ClO/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |

InChI Key |

RBCCEOMSHAUUBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)Cl |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Chloro 5 Phenylfuran

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to describing the behavior of electrons in molecules, which in turn dictates their structure and properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. researchgate.netmdpi.com This process, called geometrical optimization, involves calculating the electronic energy of a molecule and systematically adjusting the atomic coordinates to find the structure with the lowest possible energy (a minimum on the potential energy surface). mdpi.com

For a molecule like 2-Chloro-5-phenylfuran, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or larger, would yield precise values for all bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These optimized geometrical parameters are crucial as they provide the foundation for all subsequent property calculations, including vibrational frequencies and electronic properties. mdpi.com The planarity of the furan (B31954) ring and the rotational angle of the phenyl group relative to the furan ring would be key structural features determined through this process.

Table 1: Key Geometrical Parameters Obtained from DFT Optimization

| Parameter | Description |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-O, C-H, C-Cl). |

| Bond Angles | The angle formed between three connected atoms (e.g., C-O-C, C-C-C). |

| Dihedral Angles | The rotational angle between the planes defined by two sets of three connected atoms (e.g., defining the twist of the phenyl ring relative to the furan). |

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity and electronic transitions. emerginginvestigators.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govemerginginvestigators.org The energy of the HOMO is related to the molecule's ionization potential (the ease of removing an electron), and the LUMO energy is related to its electron affinity (the ability to accept an electron). thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap suggests the molecule is more reactive. thaiscience.info Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic (where the HOMO is localized) and electrophilic (where the LUMO is localized) attack. nih.gov These calculations can also elucidate intramolecular charge transfer (ICT) possibilities within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.deresearchgate.net This method provides a detailed understanding of the electron density distribution and the nature of bonding.

A key aspect of NBO analysis is its ability to quantify stabilizing interactions, such as hyperconjugation. rsc.org It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net For this compound, NBO analysis would reveal:

The polarity of the C-Cl and C-O bonds.

The delocalization of π-electrons within the furan ring and the phenyl ring.

Stabilizing interactions between the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals (π*) of the aromatic systems.

Reactivity Prediction and Reaction Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling can predict how a molecule will behave in a chemical reaction.

Conceptual DFT provides a set of "global reactivity descriptors" that are calculated from the HOMO and LUMO energies. thaiscience.info These indices quantify the intrinsic reactivity of the molecule as a whole. nih.gov They are instrumental in comparing the reactivity of different molecules and predicting their chemical behavior. emerginginvestigators.orgthaiscience.info

Table 2: Global Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. thaiscience.info |

| Chemical Potential (μ) | μ = -χ = (EHOMO + ELUMO) / 2 | The "escaping tendency" of electrons from a system; directs charge flow. thaiscience.info |

| Chemical Hardness (η) | η = (I - A) / 2 = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution; related to stability. thaiscience.info |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile (electron acceptor). thaiscience.info |

Computational chemistry is an invaluable tool for mapping out the entire pathway of a chemical reaction, providing insights that are often impossible to obtain experimentally. cdnsciencepub.comresearchgate.net To study a potential reaction involving this compound, such as an electrophilic substitution or a cross-coupling reaction, researchers would use DFT to model the entire process.

This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Identifying Intermediates: Any stable, but often short-lived, species that form during the reaction are located and characterized.

Finding Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The TS represents the energy barrier that must be overcome for the reaction to proceed. Computationally, a transition state is confirmed by having exactly one imaginary vibrational frequency.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

By mapping the potential energy surface in this way, chemists can gain a deep, molecular-level understanding of the reaction mechanism, rationalize product formation, and even design better catalysts or reaction conditions. cdnsciencepub.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical constructs that aim to predict the reactivity of chemical compounds based on their molecular structure. ontosight.ai These models establish a correlation between the chemical structure, represented by numerical values known as molecular descriptors, and the observed reactivity. ekb.eg For furan derivatives, including this compound, QSRR studies provide critical insights into the electronic and steric factors that govern their chemical behavior.

Research into chlorine-substituted furanones has demonstrated a significant correlation between their mutagenic activity—a measure of reactivity with biological macromolecules—and specific electronic parameters. nih.gov A key study utilized semi-empirical AM1 and ab initio STO-3G methods to calculate molecular orbital indices for a series of 11 chlorofuranones. nih.gov The findings revealed strong correlations between the Ames TA100 mutagenicity and the electron affinity (r = 0.9556), the energy of the Lowest Unoccupied Molecular Orbital (LUMO) (r = 0.9332), and the frontier electron density of the LUMO at the alpha-carbon (r = 0.8882). nih.gov These correlations suggest a reaction mechanism where chlorofuranones act as electron acceptors in their interactions with DNA. nih.gov The LUMO energy is a particularly important descriptor, as a lower LUMO energy indicates a greater propensity for the molecule to accept electrons, thus enhancing its reactivity as an electrophile.

In a broader context, QSAR (Quantitative Structure-Activity Relationship), a related methodology, has been applied to various furan-containing compounds to elucidate the structural requirements for specific biological activities. For instance, a QSAR analysis of substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides identified the dipole moment (µ) and LUMO energy as crucial descriptors for their antibacterial and antifungal activities, respectively. semanticscholar.org Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed for diacylurea derivatives containing a furan moiety. sioc-journal.cn These studies generate 3D contour maps that visualize the impact of steric and electrostatic fields on insecticidal activity, providing a detailed roadmap for structural optimization. sioc-journal.cnsioc-journal.cn For example, a CoMFA model for diacylhydrazine derivatives containing furan yielded a predictive model with a cross-validated correlation coefficient (q²) of 0.518 and a non-cross-validated coefficient (r²) of 0.936, indicating a robust and predictive relationship. sioc-journal.cn

The table below summarizes key findings from QSAR/QSRR studies on furan derivatives, which are instructive for understanding the potential reactivity of this compound.

| Furan Derivative Class | Methodology | Key Descriptors | Correlation/Finding | Source |

| Chlorofuranones | AM1, STO-3G (QSAR) | LUMO Energy, Electron Affinity | Strong correlation with mutagenicity (r > 0.93), suggesting electrophilic mechanism. | nih.gov |

| Furan-2-yl-methylene hydrazides | QSAR | Dipole Moment (µ), LUMO Energy | Descriptors correlate with antibacterial and antifungal activity. | semanticscholar.org |

| Diacylurea derivatives containing furan | 3D-QSAR (CoMFA, CoMSIA) | Steric and H-bonding donor fields | Model (r² = 0.841) provides 3D contour maps for optimizing insecticidal activity. | sioc-journal.cn |

| Diacylhydrazine derivatives containing furan | 3D-QSAR (CoMFA) | Steric and Electrostatic fields | Predictive model (q²=0.518, r²=0.936) explains structure-activity relationship. | sioc-journal.cn |

| 2,2-dimethyl-4,5-diaryl-furan-3(2H)-ones | Hansch analysis (QSAR) | Steric descriptor (Es), Indicator variables | Ortho substitution on the aryl ring is unfavorable for COX-2 inhibitory activity. | niscpr.res.in |

These studies collectively underscore the power of QSRR and QSAR in predicting the reactivity of furan compounds. For this compound, these models would predict that the chlorine atom and the phenyl group significantly influence the molecule's electronic properties, such as its LUMO energy and electron distribution, thereby modulating its reactivity in various chemical transformations.

Advanced Computational Techniques in Furan Chemistry

The study of furan chemistry has been significantly advanced by the integration of sophisticated computational techniques. These methods allow for the accurate prediction of molecular properties and reaction outcomes, guiding experimental efforts and accelerating the discovery of new materials and chemical entities.

Machine learning (ML) has become a transformative tool in computational chemistry, offering a way to bypass the high computational cost of traditional electronic structure calculations while maintaining a high degree of accuracy. researchgate.netnih.gov ML models can be trained on datasets from quantum mechanical calculations to create "surrogate models" or machine learning potentials (MLPs) that can rapidly predict chemical properties like energies, atomic forces, dipole moments, and electron densities. researchgate.netnih.gov

In the context of furan chemistry, ML has been used to investigate complex phenomena and predict material properties. For example, molecular dynamics simulations combined with machine learning techniques have been successfully used to predict the thermomechanical properties of furan-based epoxy resins. researchgate.net This approach helps to unravel complex structure-property relationships, such as how the furan ring, compared to a phenyl ring, influences the glass transition temperature and Young's modulus of a cross-linked polymer network. researchgate.net Another study used an ML potential to assess π-stacking interactions between various heteroaromatic rings, including furan, which is crucial for understanding molecular recognition and for applications in drug discovery. researchgate.net

Furthermore, ML is being integrated into discovery workflows. Artificial neural networks (ANNs) have been combined with genetic algorithms to explore vast chemical spaces and identify novel molecules with desired properties, such as spin-crossover complexes that may incorporate furan-based ligands. acs.org The software package MLatom 3 exemplifies the broad utility of these methods, providing a platform for ML-enhanced simulations of molecular geometries, reaction dynamics, and absorption spectra. nih.gov

In silico design refers to the use of computational methods to design and evaluate molecules before their actual synthesis. This rational design approach saves significant time and resources in the development of new functional molecules. Molecular modeling, docking simulations, and computational chemical studies are central to this process. researchgate.netmdpi.com

For furan-based structures, in silico design principles are widely applied. For instance, computational studies involving charge density calculations have been used to predict the regioselectivity of reactions involving furanone derivatives. researchgate.net By identifying the most electron-deficient sites in 5-phenyl-3-[(2-chloroquinolin-3-yl)methylene] furan-2(3H)-one, researchers could predict that the C2-furanone carbonyl carbon is the most susceptible to nucleophilic attack, a prediction that was confirmed experimentally. researchgate.net This demonstrates how computational analysis can directly guide synthetic strategy.

Molecular docking is another powerful in silico tool used to predict the binding affinity and orientation of a ligand within the active site of a protein. This technique is instrumental in drug discovery. In the design of novel furan-based anticancer agents, thirty furan-azetidinone hybrids were first subjected to in silico molecular docking to assess their affinity for anticancer targets, with the most promising candidates then selected for synthesis. ijpsr.com Similarly, in silico design and docking simulations were used to identify novel isosteviol-based furan-containing derivatives as potential inhibitors of coagulation factor Xa (FXa), highlighting compounds with specific electron-withdrawing groups as promising leads. mdpi.com

Advanced strategies like fragment-based evolutionary approaches represent the cutting edge of in silico design. acs.org These methods can generate novel molecular scaffolds by computationally "evolving" molecules from simple fragments, aiming to create candidates that are similar to a known active molecule but possess different core structures. acs.org This approach has been used to successfully design new drug-like molecules, including those incorporating furan rings. acs.org

Mechanistic Organic Chemistry of 2 Chloro 5 Phenylfuran Reactivity

Nucleophilic Substitution Reactions on the Furan (B31954) Ring

Nucleophilic substitution on an aromatic ring, such as furan, is generally challenging but can occur under specific conditions, typically through a Nucleophilic Aromatic Substitution (SNAr) mechanism. chemistrysteps.comlibretexts.org This class of reactions is critical for the functionalization of halogenated heterocycles.

Pathways of Nucleophilic Aromatic Substitution (SNAr) on Halogenated Furans

The primary mechanism for nucleophilic substitution on activated aryl halides is the addition-elimination pathway. libretexts.orgchemistrysteps.com This two-step process involves the initial attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the furan ring is temporarily broken in this step. In the subsequent, typically fast, elimination step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

For the SNAr reaction to proceed readily, the aromatic ring usually requires activation by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. In 2-Chloro-5-phenylfuran, the phenyl group's electronic effect and the inherent electronegativity of the furan oxygen atom influence the stability of this intermediate. While furan itself is not as reactive in SNAr reactions as rings with potent EWGs like nitro groups, substitution can be achieved. nih.govresearchgate.net The reactivity of aryl halides in this mechanism often follows the order F > Cl > Br > I, which is counterintuitive to leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. chemistrysteps.com

Regioselectivity and Steric/Electronic Effects in Nucleophilic Attack

In this compound, the chlorine atom at the C2 position serves as the leaving group. Nucleophilic attack is therefore directed at this carbon. The regioselectivity of SNAr reactions is primarily dictated by the position of the leaving group. nih.gov

Electronic Effects:

Inductive Effect: The chlorine atom is an electron-withdrawing group via induction, making the C2 carbon it is attached to electrophilic and susceptible to nucleophilic attack. The oxygen atom in the furan ring also exerts a strong inductive pull.

Steric Effects:

The phenyl group at the C5 position does not present significant steric hindrance to a nucleophile attacking the C2 position. However, bulky nucleophiles might experience some steric repulsion, which could affect reaction rates. sioc-journal.cn In general, for SNAr, the position of attack is fixed by the leaving group, unlike in electrophilic substitutions where a mixture of isomers can form. nih.gov

Competitive Reaction Mechanisms (e.g., Addition-Elimination vs. Benzyne)

Under strongly basic conditions, an alternative to the addition-elimination mechanism can become competitive: the elimination-addition mechanism, which proceeds through a highly reactive "hetaryne" intermediate (in this case, a fur-aryne). chemistrysteps.commasterorganicchemistry.com

Addition-Elimination: This is the more common pathway for SNAr and is favored by the presence of activating groups and moderately strong nucleophiles. The nucleophile attacks the carbon bearing the halogen. chemistrysteps.com

Elimination-Addition (Aryne Mechanism): This mechanism requires a very strong base (e.g., sodium amide, NaNH₂) and typically occurs on aryl halides that are not activated by EWGs. chemistrysteps.commasterorganicchemistry.com The base first abstracts a proton from the position adjacent (ortho) to the leaving group, leading to the elimination of HX (in this case, HCl) and the formation of a strained triple bond within the ring—the aryne. wikipedia.org The nucleophile then adds to one of the carbons of the triple bond. A key feature of this mechanism is that the incoming nucleophile does not necessarily bond to the same carbon that the leaving group was attached to, a phenomenon known as cine-substitution. masterorganicchemistry.com For this compound, the formation of a fur-aryne would involve the deprotonation at the C3 position. Subsequent nucleophilic attack could occur at either C2 or C3, potentially leading to a mixture of products. The intermediacy of arynes can often be proven by trapping experiments, for instance, with furan itself in a Diels-Alder reaction. masterorganicchemistry.comnih.gov

The choice between these two mechanisms is primarily dictated by the reaction conditions. The presence of a strong base like NaNH₂ would favor the aryne pathway, while nucleophiles like alkoxides or amines under less harsh conditions would favor the addition-elimination route. chemistrysteps.comyoutube.com

Electrophilic and Radical Reactivity

Beyond nucleophilic substitution, this compound can also participate in electrophilic and radical reactions, leading to a different set of derivatized products.

Electrophilic Aromatic Substitution Patterns on this compound

Furan rings are electron-rich and generally highly reactive towards electrophiles, often more so than benzene (B151609). xmu.edu.cn Electrophilic aromatic substitution (EAS) on furans typically occurs preferentially at the C2 (α) position. If the C2 position is occupied, substitution occurs at the C5 position. If both are occupied, substitution may occur at the C3 or C4 (β) positions.

In this compound, both α-positions (C2 and C5) are substituted. Therefore, electrophilic attack will be directed to the β-positions (C3 or C4). The directing effects of the existing substituents determine the precise location:

Chloro Group (at C2): Halogens are deactivating via their inductive effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. In a five-membered ring, this directs an incoming electrophile to the adjacent C3 position.

Phenyl Group (at C5): The phenyl group is generally considered an activating group and directs incoming electrophiles to the ortho and para positions relative to its point of attachment. In this context, it would direct towards the C4 position of the furan ring.

The outcome of an EAS reaction, such as a Friedel-Crafts acylation or nitration, would depend on the balance of these directing effects and the specific reaction conditions. clockss.orgsigmaaldrich.com Studies on related 2-phenylfuran (B99556) systems show that Friedel-Crafts acylation can occur regioselectively at the furan ring, with the position influenced by steric and electronic factors of all substituents. clockss.org For example, nitration of o-chlorotoluene can lead to multiple isomers, highlighting the complexity of predicting regioselectivity in substituted aromatics. google.com

Interactive Data Table: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Position of Attack |

| -Cl | C2 | Inductive: Withdrawing; Resonance: Donating | Ortho-directing | C3 |

| -Ph | C5 | Inductive: Withdrawing; Resonance: Donating/Withdrawing (context-dependent) | Ortho, Para-directing | C4 |

Radical Pathways in Furan Derivatization

Radical reactions offer another avenue for the functionalization of this compound. These reactions typically involve the homolytic cleavage of a bond to form a radical intermediate. chemistrysteps.com

The C-Cl bond on the furan ring can undergo homolytic cleavage under certain conditions, such as photolysis or with radical initiators, to generate a furanyl radical. researchgate.net The bond dissociation energy (BDE) of the C-Cl bond is a key factor; for many chloroaromatics, this bond is quite strong. sioc-journal.cnlibretexts.org However, radical nucleophilic substitution reactions are known where an electron is first added to the substrate to form a radical anion, which then fragments by losing a chloride ion. rsc.org

Alternatively, radical reactions can be initiated at other sites. For instance, radical addition to the furan ring can occur, although this often leads to a loss of aromaticity. Studies on the reaction of OH radicals with furans show that the reaction proceeds via addition to the double bonds, often resulting in ring-opening to form unsaturated dicarbonyl compounds. researchgate.net Furthermore, radical functionalization of furan derivatives bearing a chloromethyl group has been demonstrated, indicating that radical pathways are viable for modifying furan-containing molecules. rsc.org

Rearrangements and Cycloaddition Reactions Involving this compound

The reactivity of the furan ring is significantly influenced by its aromatic character, which is less pronounced than that of benzene, allowing it to participate in reactions typical of both aromatic and conjugated diene systems. The presence of substituents, such as a chloro group at the C2 position and a phenyl group at the C5 position, further modulates this reactivity. The electron-withdrawing nature of the chlorine atom and the electronic effects of the phenyl group play crucial roles in the propensity of this compound to undergo rearrangements and cycloaddition reactions.

Pericyclic Reactions of Furan Systems

Pericyclic reactions are concerted processes that occur via a single, cyclic transition state. iitk.ac.in For furan systems, the most significant of these is the [4+2] cycloaddition, or Diels-Alder reaction, where the furan acts as the 4π-electron component (the diene). encyclopedia.pubsigmaaldrich.com

The inherent aromaticity of the furan ring means that it is less reactive in Diels-Alder reactions compared to non-aromatic, acyclic dienes. The cycloaddition reaction results in the formation of a 7-oxabicyclo[2.2.1]heptene derivative, a process that disrupts the stable aromatic sextet. nih.gov The facility of this reaction is highly dependent on the electronic nature of both the furan (diene) and the reacting partner (dienophile). mdpi.com

In normal-electron-demand Diels-Alder reactions, the rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. nih.gov For substituted furans, electron-donating groups like alkyl or amino functions increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the furan a more reactive diene. Conversely, electron-withdrawing groups, such as formyl, nitro, or halo substituents, lower the HOMO energy, deactivating the furan towards reaction with typical dienophiles. nih.gov

In the case of this compound, the chloro group at the C2 position acts as an electron-withdrawing group, which is expected to decrease the reactivity of the furan ring in normal-electron-demand Diels-Alder reactions. While the phenyl group at C5 can participate in resonance, the inductive deactivation by the chloro group is generally a dominant factor. However, some substituted furans can act as the 2π-component (dienophile) in inverse-electron-demand Diels-Alder reactions if paired with a sufficiently electron-rich diene. nih.gov For example, electron-poor furans have been shown to react as dienophiles with classic dienes like isoprene (B109036) and 1,3-butadiene, albeit with low reaction rates. nih.gov

The table below summarizes the reactivity of various substituted furans in Diels-Alder reactions, illustrating the impact of substituents on reaction outcomes.

| Furan Diene | Dienophile | Conditions | Product(s) | Key Finding |

| 2-Methylfuran | Maleimide (B117702) | Not specified | N-substituted maleimides (after deprotection) | The Diels-Alder adduct serves as a protecting group for the double bond. mdpi.com |

| 5-Dialkylamino-2-formyl furan | Maleimides | ~70 °C | 7-oxabicyclo[2.2.1]heptene derivative | "Push-pull" substitution reduces furan aromaticity and increases diene character. nih.gov |

| Furan | 2-Bromoacrolein | Chiral oxazaborolidine catalyst | Chiral 7-oxabicyclo[2.2.1]heptene derivative | Demonstrates an enantioselective Diels-Alder reaction involving a halo-substituted dienophile. sigmaaldrich.com |

| 2-Nitrofuran | Not specified | Not specified | Adduct followed by HNO₂ expulsion | The electron-poor furan acts as a dienophile. nih.gov |

Ring-Opening and Cycloisomerization Processes

The furan ring, while aromatic, can undergo ring-opening under various conditions, particularly when its aromaticity is disrupted. pharmaguideline.com Protonation with strong acids can lead to the formation of reactive electrophiles that initiate polymerization and ring-opening. pharmaguideline.com Oxidation using agents like sodium hypochlorite (B82951) or hydrogen peroxide can also result in the cleavage of the furan ring. pharmaguideline.com Halofurans are reported to be more reactive toward nucleophiles compared to simple furan, and this enhanced reactivity can be a prelude to ring-opening, especially if the ring is further activated by other electron-withdrawing groups. pharmaguideline.com

Cycloisomerization reactions represent another important facet of furan chemistry. While direct studies on the cycloisomerization of this compound are not extensively documented, a wealth of research exists on the synthesis of substituted furans via the cycloisomerization of acyclic precursors. These reactions provide significant mechanistic insight into the types of transformations and intermediates involved in the formation and potential rearrangement of the furan scaffold. These processes are often catalyzed by transition metals, which activate alkyne or alkene functionalities to facilitate intramolecular cyclization.

Key examples of furan synthesis through cycloisomerization include:

Palladium-Catalyzed Cycloisomerization: (Z)-2-en-4-yn-1-ols can be converted into a variety of substituted furans using a K₂PdI₄ catalyst under neutral conditions. acs.org This method is versatile and tolerates fragile functional groups. acs.org

Zinc-Catalyzed Cycloisomerization: Alk-3-yn-1-ones undergo a 5-endo-dig cycloisomerization catalyzed by zinc chloride (ZnCl₂) at room temperature to afford 2,5-di- and 2,3,5-trisubstituted furans in high yields. organic-chemistry.org This process is cost-effective and operationally simple. organic-chemistry.org

Gold-Catalyzed Cycloisomerization: Homopropargylic aldehydes and imines serve as substrates for gold-catalyzed migratory cycloisomerization to produce substituted furans and pyrroles. nih.gov The regiochemical outcome can be controlled by the choice of substituent on the terminal alkyne. nih.gov

Copper-Catalyzed Cycloisomerization: Copper(II) catalysts can promote the intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones, leading to highly substituted furans. nih.gov

The table below details various catalytic systems used for the synthesis of furans via cycloisomerization, highlighting the diversity of substrates and the resulting products.

| Substrate | Catalyst System | Conditions | Furan Product | Key Finding |

| (Z)-2-en-4-yn-1-ols | K₂PdI₄ | 25–100 °C, DMA (optional) | Substituted furans | A general and versatile method under neutral conditions. acs.org |

| 1,4-Di- and 1,2,4-trisubstituted but-3-yn-1-ones | 10 mol% ZnCl₂ | Room temperature, CH₂Cl₂ | 2,5-Di- and 2,3,5-trisubstituted furans | Efficient 5-endo-dig cyclization under mild conditions. organic-chemistry.org |

| Homopropargylic aldehydes with aryl/alkyl alkyne substituents | Cationic gold catalyst (e.g., [Ph₃PAu]SbF₆) | Not specified | 2,3,5-Substituted furans | Reaction proceeds via a migratory cycloisomerization. nih.gov |

| 2-(1-Alkynyl)-2-alkene-1-ones | Copper(II)-phosphate complex | Not specified | Highly substituted furans | Enantioselective synthesis is possible with subsequent nucleophilic attack. nih.gov |

| 1,3-Enynes (with aldehydes and acyl source) | NHC and Organophotocatalyst | Mild conditions | Polysubstituted furans | A three-component radical 1,4-diacylation/cycloisomerization cascade. acs.org |

Derivatization Strategies and Structural Modifications of 2 Chloro 5 Phenylfuran

Strategic Functionalization at the Furan (B31954) Nucleus

The furan core of 2-chloro-5-phenylfuran is the primary hub for strategic modifications, offering pathways through both substitution of the existing halide and functionalization of the C-H bonds.

The chlorine atom at the C2 position is a key functional handle for derivatization. Halogen exchange reactions can replace the chlorine with other halogens, which can alter the reactivity of the molecule for subsequent transformations. The Finkelstein reaction, for instance, facilitates the conversion of alkyl chlorides to alkyl iodides using sodium iodide in acetone. allrounder.ai For aryl chlorides like this compound, analogous "aromatic Finkelstein reactions" can be achieved, often requiring metal catalysis with systems based on nickel or copper to promote the exchange. frontiersin.org Conversely, the Swarts reaction can be used to introduce fluorine by treating alkyl chlorides with metallic fluorides like AgF. allrounder.ai

These exchange reactions provide access to a range of 2-halo-5-phenylfurans, each with unique reactivity profiles for cross-coupling.

| Reaction Type | Reagents/Catalyst | Product | Significance |

| Aromatic Finkelstein Reaction | NaI, Ni or Cu catalyst | 2-Iodo-5-phenylfuran | The C-I bond is highly reactive in Pd-catalyzed cross-couplings. frontiersin.org |

| Aromatic Retro-Finkelstein | LiCl, NiCl₂ | This compound (starting material) | Demonstrates the reversibility and conditions needed for halogen exchange. frontiersin.org |

| Aromatic Swarts-type Reaction | AgF, CsF, or other fluoride (B91410) sources | 2-Fluoro-5-phenylfuran | The C-F bond is robust and can be used for specific C-F activation or left intact during other reactions. allrounder.ai |

Orthogonal cross-coupling represents a sophisticated strategy for selectively functionalizing molecules with multiple reactive sites. This approach uses different catalyst systems or reaction conditions to address one site while leaving another untouched. For example, in a molecule containing both a C-Br and a C-F bond, a palladium catalyst can selectively couple the C-Br bond, leaving the C-F bond intact. beilstein-journals.org Subsequently, a nickel-based catalyst can be used to activate and couple the C-F bond. beilstein-journals.orgbeilstein-journals.org This principle allows for the controlled, stepwise introduction of different aryl groups onto a heterocyclic core. rsc.org In a hypothetical derivative of this compound, such as one bearing a bromo-substituent on the phenyl ring, orthogonal coupling could be employed to first functionalize the more reactive C-Br bond using a standard palladium catalyst, followed by a nickel-catalyzed coupling at the C-Cl position.

The C3 and C4 positions of the furan ring in this compound represent targets for direct functionalization. The furan ring is inherently electron-rich, making it susceptible to electrophilic substitution, though reactivity is heavily influenced by the existing substituents. chemenu.com Modern synthetic methods increasingly focus on direct C-H activation to avoid pre-functionalization steps. acs.org

While the C2 and C5 positions are blocked, transition-metal-catalyzed C-H activation could potentially introduce functional groups at the C3 or C4 positions. thieme-connect.com Such reactions are challenging and require careful optimization of catalysts and directing groups to achieve regioselectivity. Strategies might include directed metalation-protonation or palladium-catalyzed direct arylation, which have been demonstrated on other furan systems. thieme-connect.com

Modifications at the Phenyl Moiety

The phenyl ring serves as a secondary platform for introducing structural diversity, allowing for modifications that can modulate electronic properties or provide attachment points for other molecular fragments.

The 2-(5-chlorofuran) substituent influences the reactivity of the attached phenyl ring in electrophilic aromatic substitution reactions. The furan moiety generally acts as an ortho-, para-director, guiding incoming electrophiles to these positions. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) can be applied to introduce functional groups onto the phenyl ring.

Aromatic nucleophilic substitution (SNAr) on the phenyl ring is less common and requires significant activation by potent electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a leaving group (like a halogen). fishersci.fi If such activating groups are present on the phenyl ring of a this compound derivative, nucleophilic displacement becomes a viable synthetic route. smolecule.com

| Reaction Type | Typical Reagents | Position(s) on Phenyl Ring | Resulting Moiety |

| Nitration | HNO₃, H₂SO₄ | Ortho, Para | Nitrophenyl |

| Halogenation | Br₂, FeBr₃ | Ortho, Para | Bromophenyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho, Para | Acylphenyl |

| Nucleophilic Substitution (SNAr) | Nucleophile (e.g., R-NH₂), Base | Ortho/Para to activating group | Substituted Phenyl |

Remote functionalization involves modifying the phenyl ring to introduce linkers or new functional groups that can be used for further conjugation. This strategy is crucial for building more complex molecules where the furan core is connected to other pharmacophores or scaffolds. For instance, derivatives of (5-phenylfuran-2-yl)methanamine (B3023609) have been synthesized with various linkers, such as ureas, attached to the phenyl group. mdpi.com This is typically achieved by starting with a pre-functionalized phenyl ring (e.g., an aminophenyl group) which can then react to form amides, ureas, or sulfonamides, effectively introducing a linker for additional modifications. mdpi.comnih.gov

Construction of Fused and Spiro-Heterocyclic Systems

The this compound scaffold can be used as a starting material for the synthesis of more complex, multi-cyclic systems. These transformations often involve reactions that engage both the furan ring and its substituents to build new fused or spirocyclic structures.

Reactions of furanone derivatives (which can be synthesized from furan precursors) with nitrogen nucleophiles like hydrazine (B178648) can lead to the formation of fused heterocyclic systems such as pyridazinones. researchgate.netresearchgate.net These reactions demonstrate how the furan ring can be opened and re-closed to construct a new, fused six-membered ring.

The synthesis of spiro-heterocycles involves creating a new ring system that shares a single atom with the original furan or phenyl ring. Methodologies developed for other scaffolds, such as steroids, can be conceptually applied here. nih.gov These include intramolecular condensation reactions or palladium-catalyzed cyclocarbonylation of appropriately substituted precursors to generate spiro-lactones. nih.gov The synthesis of spiro-furanones, in particular, has been achieved through various cascade reactions or oxidative cyclizations starting from furan precursors, highlighting a pathway to complex spirocyclic architectures. researchgate.net

| Strategy | Reaction Type | Resulting System | Reference Concept |

| Fused Systems | Condensation with Hydrazine | Pyridazinone fused system | Reactivity of furanones with nitrogen nucleophiles. researchgate.netresearchgate.net |

| Fused Systems | Intramolecular Cycloaddition | Polycyclic aromatic systems | Diels-Alder type reactions involving the furan ring. |

| Spiro Systems | Intramolecular Condensation | Spiro-2H-furan-3-one | Cyclization of a side chain attached at C2 or C3. nih.gov |

| Spiro Systems | Oxidative Cyclization | Spiro-3(2H)-furanone | Silver-mediated cyclization of precursors. researchgate.net |

Annulation Reactions for Multi-Ring Systems

Annulation, the process of building a new ring onto a pre-existing molecular framework, is a powerful strategy for synthesizing polycyclic systems. scripps.edu The this compound molecule can serve as a building block in such reactions, primarily by leveraging the diene character of the furan ring in cycloaddition reactions.

Detailed research findings indicate that furans readily participate as the 4π-electron component in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. This approach can be used to construct bicyclic or polycyclic systems, which upon further transformation, can lead to complex aromatic and hydroaromatic structures. uhmreactiondynamics.orgrsc.org For instance, the reaction of this compound with a strong dienophile like maleimide (B117702) would be expected to form an oxa-bridged bicyclic adduct. This adduct can then undergo subsequent reactions, such as ring-opening or aromatization, to yield highly substituted benzene (B151609) or naphthalene (B1677914) derivatives. Transition-metal-catalyzed annulation reactions, such as those involving rhodium, can also provide access to unique spirocyclic skeletons from alkenyl-substituted phenols, a strategy that could be adapted for furan-based systems. researchgate.net Azomethine ylide annulations represent another facile method for accessing polycyclic ring systems from precursors containing an aldehyde linked to a pronucleophile. rsc.org

Table 1: Hypothetical Annulation Reaction of this compound

| Reactant A | Reactant B | Reaction Type | Potential Conditions | Expected Product Class |

|---|---|---|---|---|

| This compound | Maleimide | [4+2] Cycloaddition (Diels-Alder) | High pressure, thermal or Lewis acid catalysis | Oxa-bridged bicyclic adduct |

| This compound | Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition (Diels-Alder) | Heat | Substituted phthalate (B1215562) precursor |

Bridging Strategies and Complex Molecular Architectures

Beyond simple annulation, this compound can be incorporated into more intricate, three-dimensional structures through bridging strategies. This involves creating a new chain of atoms that connects two non-adjacent positions of the furan ring, typically the 2- and 5-positions, to form a macrocyclic or caged structure.

A general method for synthesizing 2,5-bridged furano macrocyclic compounds has been developed, which can be conceptually applied here. acs.org Such a strategy might involve a multi-step synthesis where a long chain is attached to a precursor molecule, followed by a cyclization reaction that forms the furan ring and the bridge simultaneously. Alternatively, a pre-formed this compound derivative with reactive handles at appropriate positions could undergo an intramolecular cyclization to form the bridge. These complex architectures are of interest in host-guest chemistry and for mimicking complex natural products.

Table 2: Conceptual Bridging Strategy for Furan-Containing Macrocycles

| Step | Description | Starting Material Example | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Chain Elongation | A suitable acyclic precursor | Standard C-C bond forming reactions | Long-chain dialdehyde (B1249045) or diketone |

| 2 | Furan Formation & Cyclization | Long-chain dialdehyde/diketone | Acid-catalyzed cyclization (e.g., Paal-Knorr synthesis) | Bridged furano macrocycle |

Combinatorial and Diversity-Oriented Synthesis for Library Generation

The principles of combinatorial chemistry and diversity-oriented synthesis (DOS) are central to modern drug discovery, aiming to create large libraries of structurally diverse small molecules for biological screening. nih.gov The this compound scaffold is an attractive starting point for such endeavors due to its potential for diversification.

Multi-Component Reaction Design for Furan Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a complex product, are highly efficient for generating molecular diversity. researchgate.netbeilstein-journals.org While specific MCRs starting with this compound are not widely reported, numerous methods exist for the synthesis of highly functionalized furans that exemplify this approach. nih.govresearchgate.net

One such strategy involves the one-pot reaction of an arylglyoxal, a β-dicarbonyl compound, and a phenolic compound to produce tetrasubstituted furans in excellent yields. nih.gov This catalyst-free reaction proceeds efficiently and offers a straightforward path to complex furan derivatives. By strategically choosing the building blocks, a diverse library of furan-containing molecules can be rapidly assembled. This approach highlights a powerful method for generating furan derivatives that could be analogous in complexity to derivatized this compound.

Table 3: Example of a Multi-Component Reaction for Furan Synthesis

| Component 1 | Component 2 | Component 3 | Conditions | Product Class |

|---|---|---|---|---|

| Arylglyoxal (e.g., Phenylglyoxal) | Acetylacetone | 2,6-Dimethylphenol | Triethylamine, Acetone, Reflux | 1-(4-(3,5-dialkyl-4-hydroxyphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives |

Parallel Synthesis and High-Throughput Screening Considerations

Parallel synthesis is a key technology for rapidly creating libraries of compounds for high-throughput screening (HTS). nih.gov The chlorine atom on the this compound core is a crucial functional handle for diversification in a parallel synthesis format. It enables a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.gov This allows for the introduction of a vast array of substituents at the 2-position, generating a library of analogs from a common intermediate.

Once a library of furan derivatives is synthesized, HTS is employed to identify compounds with desired biological activity. nih.gov Furan-containing compounds have been successfully identified as hits in numerous screening campaigns. For example, HTS has uncovered furan derivatives as inhibitors of enzymes like ATP-citrate lyase and ArgA of Mycobacterium tuberculosis. nih.govnih.gov The design of a library based on this compound would need to consider the physicochemical properties required for the specific biological target and assay format to maximize the chances of identifying potent and selective hits.

Table 4: Parallel Synthesis and HTS Workflow for Furan Derivatives

| Stage | Action | Details | Example |

|---|---|---|---|

| 1. Scaffolding | Prepare core intermediate | Synthesis of the key building block | This compound |

| 2. Diversification | Parallel cross-coupling | React the core with a library of building blocks (e.g., boronic acids) in separate wells | Suzuki-Miyaura coupling with various arylboronic acids |

| 3. Purification | High-throughput purification | Automated purification of the library members | Mass-directed preparative HPLC |

| 4. Screening | High-throughput screening | Test the compound library in a biological assay | Enzymatic inhibition assay, cell-based proliferation assay |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

The IR and Raman spectra of 2-Chloro-5-phenylfuran are expected to show a combination of bands arising from the furan (B31954) ring, the phenyl group, and the carbon-chlorine bond.

Furan Ring: The furan nucleus has several characteristic vibrations. These include C=C stretching vibrations, typically observed in the 1500-1600 cm⁻¹ region, and ring "breathing" modes. researchgate.net Asymmetric and symmetric C-O-C stretching of the furan ether linkage gives rise to strong bands, often near 1225 cm⁻¹ and 1020 cm⁻¹. researchgate.net C-H out-of-plane bending vibrations are also characteristic. researchgate.net

Phenyl Group: The phenyl substituent will exhibit its own set of characteristic bands, including aromatic C=C stretching in the 1450-1600 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹.

C-Cl Bond: The C-Cl stretching vibration typically appears as a strong band in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the electronic environment of the aromatic furan ring.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl & Furan | 3000 - 3100 |

| C=C Stretch | Phenyl & Furan | 1450 - 1600 researchgate.net |

| C-O-C Asymmetric Stretch | Furan Ether | ~1225 researchgate.net |

| C-O-C Symmetric Stretch | Furan Ether | ~1020 researchgate.net |

| Furan Ring Bending/Breathing | Furan Ring | 730 - 810 researchgate.net |

| C-Cl Stretch | Chloro-substituent | 600 - 800 |

Vibrational spectroscopy, when combined with computational chemistry (such as Density Functional Theory, DFT), is a powerful method for conformational analysis. nih.gov Theoretical calculations can predict the vibrational frequencies for different stable conformers. researchgate.net By comparing these calculated spectra with the experimental IR and Raman spectra, it is possible to determine which conformer is present, or if a mixture of conformers exists, in the sample's physical state (e.g., solid or solution). nih.govresearchgate.net Low-frequency vibrational modes, in particular, are often sensitive to changes in molecular conformation and can provide key evidence for the molecule's preferred three-dimensional structure. boisestate.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, high-resolution and soft ionization techniques are particularly valuable.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass-to-charge ratio (m/z) of an ion to several decimal places. mdpi.cominnovareacademics.in This high precision allows for the determination of the "exact mass" of a molecule, which is crucial for unambiguously establishing its elemental composition. innovareacademics.inmeasurlabs.com Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass accounts for the mass defect of each atom—the difference between its exact isotopic mass and its mass number. ddtjournal.com

For this compound, with the molecular formula C₁₀H₇ClO, HRMS can differentiate it from other compounds that might share the same nominal mass of 190 u. The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements. This precise measurement is invaluable for confirming the molecular formula of a synthesized compound or identifying it within a complex mixture. innovareacademics.in

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇ClO |

| Most Abundant Isotopes | ¹²C, ¹H, ³⁵Cl, ¹⁶O |

| Calculated Monoisotopic Mass | 190.01854 Da |

| Nominal Mass | 190 u |

This table presents the calculated exact mass for the most abundant isotopologue of this compound. The ability of HRMS to measure this value with high accuracy (typically within 5 ppm) provides strong evidence for the compound's elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or thermally labile molecules, as it typically generates molecular ions with minimal fragmentation. mdpi.comku.edu In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets from which gas-phase ions are produced. mdpi.comiitb.ac.in

For a neutral, relatively nonpolar molecule like this compound, derivatization is often not required, but the choice of solvent and additives is key to promoting ionization. ddtjournal.comresearchgate.net In positive-ion mode, protonation of the molecule is the most common ionization pathway, leading to the formation of a protonated molecular ion, [M+H]⁺. The oxygen atom in the furan ring is a likely site for protonation. In some cases, adducts with solvent cations (e.g., sodium, [M+Na]⁺) may also be observed. mdpi.com

The resulting ESI-MS spectrum is often simple, dominated by the molecular ion peak, which provides a direct readout of the compound's molecular weight. ku.edu While ESI is a soft technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation) to gain structural information. mdpi.com Studies on derivatives of 1-phenyl-3-methyl-5-pyrazolone (PMP) have shown that ESI-MS can effectively characterize fragmentation patterns to elucidate structure. nih.gov Similarly, analysis of various (5-phenylfuran-2-yl)methanamine (B3023609) derivatives has been successfully performed using ESI-MS, typically observing the [M+H]⁺ ion. mdpi.commdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. gdckulgam.edu.inmsu.edu This technique is particularly informative for compounds with conjugated π-systems, such as this compound. libretexts.org

The structure of this compound features a phenyl group conjugated with a furan ring. This extended system of alternating double bonds, known as a chromophore, is responsible for its characteristic UV absorption. gdckulgam.edu.inlibretexts.org The electronic transitions observed are primarily π → π* transitions, where an electron is excited from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. msu.edu

The extent of conjugation directly influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.edulibretexts.org In comparison to isolated furan or benzene (B151609) rings, the conjugated system in 2-phenylfuran (B99556) derivatives lowers this energy gap. libretexts.orgresearchgate.net A smaller energy gap means less energy is required for the electronic transition, resulting in absorption at a longer wavelength (a bathochromic or red shift). gdckulgam.edu.inmsu.edu

Computational studies on 2-phenylfuran, a closely related analog, provide insight into the expected spectral features. The UV absorption spectrum of 2-phenylfuran is characterized by an intense band around 285 nm, which is attributed to a π → π* transition. researchgate.net The presence of the chlorine atom in this compound may act as an auxochrome, potentially causing a further shift in the absorption maximum due to its electronic effects on the conjugated system.

Table 2: Expected UV-Vis Absorption Data for Phenylfuran Systems

| Compound | Transition Type | Expected λₘₐₓ (nm) | Effect of Conjugation |

| Furan | π → π | ~200 | Basic furan chromophore |

| Benzene | π → π | ~254 | Basic benzene chromophore |

| 2-Phenylfuran | π → π | ~285 | Bathochromic shift due to extended conjugation between rings. researchgate.net |

| This compound | π → π | >285 (Predicted) | Further bathochromic shift influenced by the chloro substituent. |

This table illustrates the effect of conjugation on the UV absorption maximum (λₘₐₓ). As the conjugated system is extended from the individual rings to the combined 2-phenylfuran structure, the absorption shifts to longer wavelengths.

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data storage. researchgate.net Organic molecules featuring π-conjugated systems, particularly those with donor-acceptor character, often exhibit strong NLO responses. cureusjournals.com

The this compound structure, with its conjugated furan and phenyl rings, forms a foundational system that can be investigated for NLO properties. The delocalization of π-electrons across this framework is a key requirement for NLO activity. cureusjournals.comchemrxiv.org Computational and experimental studies on other furan-based derivatives have demonstrated their potential as NLO materials. researchgate.netscispace.com For instance, furan-based derivatives have been shown to possess strong third-order NLO responses. chemrxiv.org The introduction of different substituents and the extension of the conjugated bridge can be used to tune these properties. cureusjournals.comsioc-journal.cn

Investigations into the NLO properties of this compound would typically involve techniques like the Z-scan method to determine the non-linear refractive index and the third-order susceptibility (χ⁽³⁾). researchgate.net Theoretical calculations using Density Functional Theory (DFT) are also commonly employed to predict NLO parameters such as polarizability (α) and first-order hyperpolarizability (β), providing insight into how molecular structure correlates with NLO response. cureusjournals.comscispace.com The presence of the electron-withdrawing chlorine atom and the π-electron-rich phenyl and furan rings could lead to interesting NLO behavior in this molecule.

Applications of 2 Chloro 5 Phenylfuran in Materials Science and Catalysis Research

The unique structural characteristics of 2-Chloro-5-phenylfuran, which combines a halogenated site with a phenyl-substituted furan (B31954) ring, position it as a versatile building block and reactive substrate in the fields of materials science and catalysis. Its applications are rooted in the broader utility of furan-based compounds, which are increasingly explored for creating advanced, functional materials and efficient catalytic systems.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Robotics in Furan (B31954) Synthesis

These "self-driving laboratories" use machine learning algorithms to navigate chemical space, assess reactivity from analytical data (like NMR and MS), and identify optimal reaction conditions with minimal human intervention. acs.orgnih.gov A key element enabling this is the development of universal chemical programming languages, such as χDL, which allow for the standardized encoding and execution of synthesis procedures across different robotic platforms in various labs, ensuring reproducibility. gla.ac.uk

Potential applications for 2-Chloro-5-phenylfuran synthesis include:

Route Prediction: AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways to this compound, potentially starting from readily available or bio-based precursors.

Condition Optimization: Robotic platforms guided by machine learning can systematically explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst, and stoichiometry) to maximize the yield and purity of the final product. This is particularly valuable for palladium-catalyzed cross-coupling reactions often used to form the phenyl-furan bond. nih.govmdpi.com

Discovery of New Derivatives: Automated systems can perform high-throughput screening of reactions to create libraries of novel derivatives based on the this compound scaffold, accelerating the discovery of new drug candidates or materials. nih.gov

| Feature | Traditional Synthesis | AI-Driven Robotic Synthesis |

| Speed | Slow, manual, months-long optimization | Rapid, automated, optimization in days/weeks scite.ai |

| Decision Making | Based on human intuition and literature review | Data-driven, real-time algorithmic decisions chemenu.com |

| Reproducibility | Can vary between labs and researchers | High, enabled by standardized protocols (e.g., χDL) gla.ac.uk |

| Data Generation | Sparse, focused on successful experiments | Comprehensive, high-quality datasets for all outcomes vulcanchem.com |

This table provides a generalized comparison based on recent advancements in automated chemical synthesis.

Novel Reactivity Modes and Unexplored Chemical Transformations

While the fundamental reactivity of furans is known, research continues to uncover novel transformations that offer milder conditions, higher efficiency, and access to new molecular architectures. For this compound, the presence of both a halogen atom and a bi-aryl structure opens avenues for unique chemical manipulations.

One emerging area is the use of microflow technology to handle highly reactive intermediates. A recent study demonstrated the rapid in situ generation of 5-aryl-2-(halomethyl)furans and their subsequent nucleophilic substitution within a microflow reactor. researchgate.netrsc.org This technology allows for precise control over reaction time and temperature, suppressing undesired side reactions like dimerization or ring-opening that plague conventional batch syntheses of reactive furans. researchgate.netrsc.org Applying this to the synthesis or modification of this compound could enable reactions that are otherwise difficult to control.

Furthermore, metal-free synthetic routes are gaining traction due to their sustainability and cost-effectiveness. A recently developed one-flask synthesis produces multi-substituted furans from 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones using a BF₃·Et₂O mediator, completely avoiding transition metals. rsc.org Exploring such methodologies could lead to more environmentally friendly ways to construct the this compound core.

Future research into the reactivity of this compound could focus on:

Late-Stage Functionalization: The chlorine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new functional groups at the 2-position. nih.gov Research into novel catalysts, including non-noble metals or photoredox catalysts, could expand the scope of these transformations. frontiersin.org

C-H Activation: Direct functionalization of the furan ring's C-H bonds is a highly atom-economical strategy. Developing selective methods to functionalize the C3 or C4 positions of the this compound ring would provide rapid access to complex, tetra-substituted derivatives.

Ring Transformation Reactions: Exploring cycloaddition or ring-opening/recyclization cascades could transform the furan ring into other valuable heterocyclic systems, using the existing substituents to guide the regioselectivity of the reaction. Studies on related furanones have shown their utility in cycloadditions and reactions with binucleophiles to form fused pyrimidine (B1678525) systems. acs.orgmdpi.com

The following table summarizes selected modern synthetic methods applicable to substituted furans.

| Synthetic Method | Key Features | Potential Application to this compound |

| Palladium-Catalyzed Coupling | High efficiency for C-C bond formation. mdpi.comorganic-chemistry.org | Synthesis via coupling of a phenyl group to a 2-chlorofuran (B3031412) precursor. researchgate.net |

| Microflow Chemistry | Precise control over reactive intermediates; suppression of side reactions. researchgate.netrsc.org | Enabling nucleophilic substitution reactions at positions adjacent to the furan ring. |

| Metal-Free Cyclization | Avoids transition metal catalysts; often milder conditions. rsc.org | Novel, sustainable routes to the core furan structure. |

| Enzyme-Catalyzed Synthesis | High selectivity under mild, green conditions. mdpi.com | Biocatalytic approaches to synthesizing or modifying the furan scaffold. |

This table highlights general synthetic strategies and their potential relevance to the target compound based on current literature.

Sustainable and Circular Economy Approaches for Furan-Derived Compounds

The chemical industry is undergoing a paradigm shift from a linear "take-make-dispose" model to a circular economy, which emphasizes recycling, reuse, and the use of renewable feedstocks. rsc.orgunido.org Furan-based compounds are at the forefront of this transition, as many can be derived from non-food biomass. frontiersin.org

The key platform chemical 5-(hydroxymethyl)furfural (HMF), and its halogenated derivative 5-(chloromethyl)furfural (CMF), can be produced directly from carbohydrates like fructose (B13574) and cellulose. researchgate.netresearchgate.netdntb.gov.ua These molecules serve as versatile, bio-based starting materials for a wide array of furan compounds. Developing a synthetic pathway to this compound that begins with these renewable platform chemicals would significantly enhance its sustainability profile.

Beyond renewable feedstocks, the principles of a circular economy involve designing molecules and materials for recyclability. Research is active in creating polymers and materials with built-in triggers for disassembly, allowing monomers to be recovered and reused. rsc.org For example, the reversible Diels-Alder reaction between furan and maleimide (B117702) groups has been used to create recyclable covalent adaptable networks for applications like self-healing materials and recyclable membranes. acs.org Integrating the this compound moiety into polymer structures could be explored to impart specific properties (e.g., thermal stability, fluorescence), with a design-for-recycling approach to ensure the material's end-of-life is managed sustainably.

Future research in this domain should address:

Bio-based Synthesis Routes: Investigating catalytic pathways to convert biomass-derived platform chemicals like CMF into this compound.

Green Chemistry Principles: Optimizing synthetic methods to reduce waste, minimize energy consumption, and use greener solvents. frontiersin.org The use of biocatalysis or enzyme-catalyzed reactions offers a promising avenue for highly selective and environmentally benign transformations. mdpi.comnih.gov

Design for Recyclability: Incorporating the this compound unit into polymers or functional materials designed for chemical recycling, where the furan-based components can be recovered and repolymerized, contributing to a closed-loop system. rsc.orgresearchgate.net

Q & A

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays using this compound?

- Methodological Answer :

- Reference standards : Co-test with certified analogs (e.g., 5-Chloro-2-(4-chlorophenyl) derivatives) from accredited suppliers .

- Blinded testing : Assign sample IDs randomly and ensure analysts are unaware of treatment groups .

- Positive/negative controls : Include known agonists/antagonists (e.g., ketamine analogs for NMDA receptor studies) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.